molecular formula C18H24N4O3S B2889132 4-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione CAS No. 1903602-67-4

4-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione

Cat. No.: B2889132
CAS No.: 1903602-67-4
M. Wt: 376.48
InChI Key: CVGOIMPOXNYPAV-UHFFFAOYSA-N
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Description

4-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a synthetic organic compound characterized by a thiane-1,1-dione core substituted with a piperazine ring. The piperazine moiety is further functionalized with a 1-methylindazole-3-carbonyl group. This structure combines sulfur-containing heterocyclic (thiane-dione) and nitrogen-rich (piperazine-indazole) components, which are common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(1-methylindazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-20-16-5-3-2-4-15(16)17(19-20)18(23)22-10-8-21(9-11-22)14-6-12-26(24,25)13-7-14/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGOIMPOXNYPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4CCS(=O)(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its metabolism and action. Additionally, factors such as pH and temperature can influence its stability and activity

Biological Activity

4-[4-(1-Methyl-1H-Indazole-3-Carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on the biological activity of Compound A, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

Compound A features a unique combination of a piperazine ring and a thiane moiety, which are known to influence its biological properties. The presence of the indazole and carbonyl groups is also significant in determining its pharmacological profile.

Anticancer Activity

Recent studies have evaluated the anticancer potential of Compound A against various cancer cell lines. The following table summarizes key findings from these investigations:

Study Cell Line IC50 (µM) Mechanism
Song et al. (2020)HL-60 (Leukemia)10.5Induction of apoptosis via caspase activation
Dawood et al. (2013)HepG2 (Liver), MCF-7 (Breast)8.1 (HepG2)Inhibition of cell proliferation
Almasirad et al. (2016)SK-OV-3 (Ovarian)19.5Cell cycle arrest and apoptosis

The anticancer activity of Compound A appears to be mediated through several mechanisms:

  • Apoptosis Induction : Studies have shown that Compound A can induce apoptosis in cancer cells by activating caspases, which are crucial for the execution phase of cell apoptosis .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at various phases, leading to inhibited proliferation of cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives related to Compound A have been reported to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .

Structure-Activity Relationship (SAR)

The biological activity of Compound A is influenced by its structural components:

  • Piperazine Ring : Modifications on the piperazine ring can enhance binding affinity to biological targets.
  • Indazole Moiety : Variations in substituents on the indazole ring have been linked to increased cytotoxicity against specific cancer types .

Case Studies

Several case studies highlight the effectiveness of Compound A in preclinical settings:

  • In Vitro Studies : In vitro assays demonstrated that Compound A exhibited significant cytotoxicity against HL-60 and MCF-7 cell lines compared to standard chemotherapeutics like doxorubicin, indicating its potential as an alternative treatment option .
  • In Vivo Efficacy : Animal models treated with Compound A showed reduced tumor growth rates, suggesting that it may effectively inhibit tumor progression in vivo .

Comparison with Similar Compounds

4-(Piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride

  • Core Structure : Shares the thiane-1,1-dione backbone linked to a piperazine group.
  • Key Differences : Lacks the 1-methylindazole-3-carbonyl substituent present in the target compound. The dihydrochloride salt enhances solubility compared to the neutral target molecule.
  • Synthesis : Prepared via direct coupling of piperazine with thiane-1,1-dione precursors, a method applicable to the target compound’s synthesis .

4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride

  • Core Structure : Similar thiane-1,1-dione core but includes a fluorinated methyl-piperazine substituent.
  • Applications : Fluorinated analogs are often prioritized in drug discovery for enhanced bioavailability .

Heterocyclic Systems with Bioactive Substituents

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Core Structure : Pyrazolo-pyrimidine fused rings () vs. the target’s indazole-piperazine-thiane-dione system.
  • However, isomerization reactions reported for these derivatives (e.g., compounds 6–11) highlight structural flexibility, a trait less pronounced in the rigid thiane-dione framework .

1,3,4-Thiadiazole Derivatives

  • Core Structure : Sulfur-nitrogen heterocycles (thiadiazole) vs. the target’s sulfone-containing thiane-dione.
  • Bioactivity : Compounds in exhibited antimicrobial activity against E. coli and C. albicans, with four derivatives showing superior performance. This suggests that sulfur-containing heterocycles, including the target compound’s thiane-dione, may share bioactivity profiles .

4-(Bromomethyl)-1lambda6-thiane-1,1-dione

  • Role : A key intermediate () for introducing substituents at the thiane-dione’s methyl position.
  • Comparison : The target compound’s piperazine-indazole group could be synthesized via nucleophilic substitution using this bromomethyl intermediate, analogous to methods in and .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for the efficient synthesis of 4-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione?

  • Methodological Answer : The synthesis involves multi-step coupling reactions. First, the indazole carbonyl group is activated using coupling agents like EDCl or DCC. The piperazine ring is then functionalized via nucleophilic substitution or amidation. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency .
  • Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or bases (e.g., triethylamine) improve yield and reduce by-products .
  • Temperature control : Reactions often proceed optimally between 60–80°C .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the indazole and piperazine moieties .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for pharmacological studies) .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress in real time .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO (common stock solution), followed by dilution in aqueous buffers (PBS, pH 7.4).
  • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous media .
  • LogP calculation : Use computational tools (e.g., ChemAxon) to predict lipophilicity, guiding solvent selection .

Advanced Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Methodological Answer :

  • Optimize stoichiometry : A 1.2:1 molar ratio of indazole derivative to piperazine intermediate reduces unreacted starting material .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .
  • Catalyst screening : Test Pd(OAc)2 or CuI for cross-coupling steps; loadings between 0.5–2 mol% are typical .

Q. When conflicting bioactivity data arises across studies, how should structural analogs be designed to elucidate structure-activity relationships (SAR)?

  • Methodological Answer :

  • Targeted modifications : Vary substituents on the indazole (e.g., methyl vs. ethyl groups) and piperazine (e.g., fluorophenyl vs. methoxyphenyl) to assess steric/electronic effects .
  • Biological assays : Compare IC50 values across analogs using standardized assays (e.g., kinase inhibition or receptor binding).
  • Computational docking : Map binding interactions using software like AutoDock to rationalize activity differences .

Q. What strategies can resolve discrepancies in thermal stability data reported for this compound?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures under inert (N2) vs. oxidative (air) atmospheres .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • Crystallography : Single-crystal X-ray analysis identifies polymorphic forms with varying stability .

Q. How can researchers validate the compound’s mechanism of action when preliminary data contradicts existing literature?

  • Methodological Answer :

  • Orthogonal assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., apoptosis assays) approaches to confirm target engagement .
  • Knockout/knockdown models : Use CRISPR-Cas9 to silence putative targets, observing rescue effects .
  • Metabolomics : Profile downstream metabolites via LC-MS to identify affected pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations in vivo to assess bioavailability discrepancies .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that explain reduced efficacy in vivo .
  • Tumor microenvironment models : Incorporate 3D co-culture systems to mimic in vivo conditions .

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